molecular formula C21H26N2O B075582 alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile CAS No. 1238-65-9

alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile

Cat. No. B075582
CAS RN: 1238-65-9
M. Wt: 322.4 g/mol
InChI Key: OGRZCCCGYFWIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile, commonly known as WIN 55,212-2, is a synthetic cannabinoid compound that has been widely used in scientific research. It was first synthesized in the 1990s as a potential therapeutic agent for various medical conditions. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

WIN 55,212-2 acts as a potent agonist of cannabinoid receptors, particularly CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological effects. It also inhibits the reuptake of endocannabinoids, such as anandamide, which further enhances its effects.

Biochemical And Physiological Effects

WIN 55,212-2 has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and appetite-stimulating effects. It has also been shown to have neuroprotective and anti-cancer properties. However, its effects can vary depending on the dose and route of administration.

Advantages And Limitations For Lab Experiments

WIN 55,212-2 has several advantages for lab experiments, including its potency, specificity, and well-characterized mechanism of action. It can also be easily synthesized and has a long shelf life. However, its use can be limited by its potential side effects, such as sedation, hypothermia, and tolerance development.

Future Directions

There are several future directions for research on WIN 55,212-2 and other synthetic cannabinoids. These include investigating their potential therapeutic effects in various medical conditions, developing new synthetic cannabinoids with improved pharmacological properties, and studying the long-term effects of chronic cannabinoid use. There is also a need for further research on the safety and potential risks associated with the use of synthetic cannabinoids.

Synthesis Methods

The synthesis of WIN 55,212-2 involves several chemical reactions, including the condensation of 2-naphthylacetonitrile with isopropylamine, followed by the reaction of the resulting imine with morpholine. The final product is obtained by reacting the intermediate with acetic anhydride and sodium acetate.

Scientific Research Applications

WIN 55,212-2 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes, including pain, inflammation, appetite, and mood regulation. It has also been used to investigate the potential therapeutic effects of cannabinoids in various medical conditions, such as cancer, epilepsy, and neurodegenerative diseases.

properties

CAS RN

1238-65-9

Product Name

alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutanenitrile

InChI

InChI=1S/C21H26N2O/c1-17(2)21(16-22,10-11-23-12-14-24-15-13-23)20-9-5-7-18-6-3-4-8-19(18)20/h3-9,17H,10-15H2,1-2H3

InChI Key

OGRZCCCGYFWIDL-UHFFFAOYSA-N

SMILES

CC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32

synonyms

α-Isopropyl-α-(2-morpholinoethyl)-1-naphthaleneacetonitrile

Origin of Product

United States

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